molecular formula C49H72O11 B180146 Pddhv

Pddhv

Cat. No.: B180146
M. Wt: 837.1 g/mol
InChI Key: DXGOIXWTPMLJIK-FPBOOSLESA-N
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Biological Activity

PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.

This compound primarily exerts its effects through the following mechanisms:

  • Calcium Mobilization : this compound induces 45Ca2+^{45}Ca^{2+} uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .
  • Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Calcium UptakeInduces 45Ca2+^{45}Ca^{2+} uptake in neurons
Pain ReliefModulates pain pathways via TRPV1 activation
Anti-inflammatory EffectsPotential regulation of inflammatory responses

Case Studies

  • Pain Management in Animal Models :
    A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management.
  • Inflammation Reduction :
    In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the broader implications of this compound's biological activity:

  • Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.
  • Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pddhv in laboratory settings?

  • Methodological Answer : Synthesis should follow iterative validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity. Document reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95% recommended). For characterization, combine spectroscopic methods (FT-IR, UV-Vis) with crystallography to resolve stereochemical ambiguities .

Q. Which experimental design principles are critical for pilot studies on this compound’s bioactivity?

  • Methodological Answer : Adopt a hypothesis-driven framework (e.g., FINER criteria) to ensure feasibility and relevance. Use randomized controlled trials (RCTs) with appropriate sample sizes (calculated via power analysis) and negative/positive controls. Include dose-response curves and time-series measurements to establish causality .

Q. How should researchers address variability in this compound’s toxicity assessments across initial studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation periods) and validate results using orthogonal methods (e.g., in vitro cytotoxicity + in vivo LD50 tests). Apply statistical models (ANOVA, regression) to identify confounding variables like solvent interactions or batch-to-batch inconsistencies .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data, then perform meta-analyses to quantify heterogeneity. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, accounting for factors like protein binding and metabolic enzyme variability .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets via bioinformatics pipelines (e.g., pathway enrichment analysis). Employ machine learning to identify cross-modal biomarkers and validate findings using CRISPR-based gene silencing or knock-in models .

Q. What methodologies enhance reproducibility in this compound’s preclinical efficacy studies?

  • Methodological Answer : Implement blinding, randomization, and independent replication cohorts. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency. Use open-source platforms like Zenodo to share protocols and raw data, ensuring third-party verification .

Q. Data Analysis & Interpretation

Q. How should researchers handle outliers or conflicting results in this compound’s dose-response experiments?

  • Methodological Answer : Apply Grubbs’ test for outlier detection and sensitivity analyses to assess robustness. If contradictions persist, conduct follow-up studies with expanded sample sizes or alternative assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) .

Q. What frameworks guide ethical data collection when studying this compound in human-derived models?

  • Methodological Answer : Align with institutional review board (IRB) protocols for informed consent and data anonymization. For secondary data, ensure compliance with GDPR or HIPAA. Use de-identified questionnaires and secure databases (e.g., REDCap) to mitigate privacy risks .

Q. Tables: Key Methodological Considerations

Research Stage Critical Parameters Tools/Techniques
SynthesisPurity (>95%), stereochemical validationNMR, HPLC, X-ray crystallography
Bioactivity ScreeningDose-response curves, IC50/EC50 valuesHigh-throughput screening, RT-qPCR
Data IntegrationCross-modal biomarker identificationPCA, machine learning (Python/R libraries)

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGOIXWTPMLJIK-FPBOOSLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H72O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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